1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indole
Description
Structural Overview and Chemical Classification
The structural architecture of this compound encompasses three distinct molecular domains that contribute to its unique chemical properties and potential biological activities. The indole nucleus, a bicyclic aromatic system consisting of a benzene ring fused to a pyrrole ring, forms the foundational heterocyclic framework of this compound. This indole moiety connects through an N-alkylation at the nitrogen atom to an acetyl group, which serves as a molecular bridge to the morpholine component. The morpholine ring system represents a six-membered saturated heterocycle containing both nitrogen and oxygen atoms, with two methyl substituents positioned at the 2,6-positions of the ring.
From a chemical classification perspective, this compound belongs to several important categories within organic chemistry. Primarily, it can be categorized as an indole derivative, placing it within the broader class of benzopyrrole compounds that have attracted significant attention in medicinal chemistry research. Simultaneously, the presence of the morpholine moiety classifies it as a morpholine-containing bioactive molecule, a category recognized for its privileged status in drug discovery and development. The carbonyl functionality linking these two heterocyclic systems further categorizes the compound as an amide, specifically an N-substituted acetamide derivative.
The molecular geometry and electronic distribution within this compound reflect the complex interplay between its constituent parts. The indole system contributes aromatic character and potential π-electron interactions, while the morpholine ring provides conformational flexibility and hydrogen bonding capabilities through its oxygen atom. The strategic placement of methyl groups at the 2,6-positions of the morpholine ring introduces steric considerations that may influence both the compound's conformation and its interactions with biological targets.
Table 1: Fundamental Molecular Properties of this compound
Historical Context in Heterocyclic Chemistry Research
The historical development of compounds incorporating both indole and morpholine structural elements reflects the evolution of heterocyclic chemistry and its applications in drug discovery. The indole nucleus has a particularly rich history, with its discovery dating back to 1866 when it was first isolated during the process of making dyes with indigo. German chemist Adolf von Baeyer played a pivotal role in the early characterization of indole through his isolation studies involving the pyrolysis of oxindole with zinc dust. The term "indole" itself derives from the words "indigo" and "oleum," reflecting its origins in the treatment of indigo dye with sulfuric acid derivatives.
The morpholine heterocycle has an equally distinguished history in organic chemistry, having been first discovered in 1851 by the chemist August Wilhelm von Hofmann. The systematic study of morpholine and its derivatives gained momentum throughout the twentieth century as researchers recognized the unique properties conferred by the six-membered ring containing both nitrogen and oxygen atoms. The development of morpholine-containing compounds accelerated significantly with the recognition of their utility in addressing challenges related to drug solubility, bioavailability, and target selectivity.
The convergence of indole and morpholine chemistry in compound design represents a relatively modern development in medicinal chemistry, driven by the understanding that combining privileged scaffolds can yield molecules with enhanced biological properties. This approach reflects the broader trend in drug discovery toward the rational design of hybrid molecules that incorporate multiple pharmacophores. The specific structural motif present in this compound exemplifies this synthetic strategy, where the acetyl linker provides a means of connecting the two heterocyclic systems while maintaining their individual structural integrity.
Significance in Organic and Medicinal Chemistry
The significance of this compound in organic chemistry extends beyond its structural complexity to encompass its potential as a versatile synthetic intermediate and biological probe. The indole moiety has long been recognized as a privileged scaffold in medicinal chemistry due to its ability to mimic various protein structures and participate in diverse biological interactions. This heterocyclic system forms the core of numerous naturally occurring compounds and pharmaceutical agents, contributing to activities ranging from neurotransmitter function to anticancer properties.
The morpholine component adds another dimension of significance through its well-documented role in modulating pharmacokinetic and pharmacodynamic properties of drug candidates. Research has demonstrated that morpholine-containing compounds often exhibit improved blood-brain barrier penetration, enhanced solubility profiles, and favorable metabolic stability compared to their morpholine-free analogs. The specific 2,6-dimethyl substitution pattern on the morpholine ring in this compound may confer additional benefits related to steric protection and metabolic stability.
From a synthetic chemistry perspective, the compound represents an interesting challenge in terms of selective functionalization and regiocontrolled synthesis. The presence of multiple reactive sites within the molecule requires careful consideration of protecting group strategies and reaction conditions to achieve selective transformations. The acetyl linker provides opportunities for further derivatization through standard carbonyl chemistry, while both the indole and morpholine rings offer sites for potential modification through electrophilic aromatic substitution or nucleophilic displacement reactions.
Table 2: Pharmacologically Relevant Structural Features
Research Objectives and Scientific Scope
The research objectives surrounding this compound encompass multiple disciplines within chemical and biological sciences. Primary research goals include the comprehensive characterization of its chemical properties, the development of efficient synthetic methodologies for its preparation, and the exploration of its potential biological activities. The compound's structural complexity makes it an attractive target for synthetic chemists interested in developing new methodologies for the construction of hybrid heterocyclic systems.
Biological research objectives center on understanding how the combination of indole and morpholine pharmacophores influences the compound's interaction with various biological targets. The indole system's established role in neurotransmitter biology, combined with morpholine's proven utility in central nervous system drug development, suggests that this compound may possess interesting neurological activities. Additionally, the broader pharmacological profiles of indole derivatives, which include anticancer, antimicrobial, and anti-inflammatory activities, provide a framework for investigating the biological potential of this hybrid molecule.
Structural biology research aims to elucidate the three-dimensional conformational preferences of the compound and how these influence its binding interactions with protein targets. The flexible nature of the acetyl linker allows for multiple conformational states, each of which may exhibit different binding affinities and selectivities. Understanding these structure-activity relationships is crucial for optimizing the compound's properties for specific applications.
The scope of current research extends to computational studies aimed at predicting the compound's physicochemical properties, metabolic pathways, and potential off-target effects. These in silico approaches complement experimental studies and provide valuable insights for guiding future synthetic and biological investigations. The integration of computational and experimental approaches represents a modern paradigm in drug discovery that maximizes the efficiency of the research process.
Current State of Knowledge and Research Gaps
The current state of knowledge regarding this compound reflects both the extensive understanding of its constituent structural elements and the limited specific research on this particular combination. The scientific literature contains substantial information about indole chemistry and biology, with comprehensive reviews documenting the synthetic methodologies, structural variations, and biological activities of indole derivatives. Similarly, morpholine chemistry has been extensively studied, with particular emphasis on its role in drug design and its effects on pharmacokinetic properties.
However, significant research gaps exist in the specific characterization and application of this hybrid compound. While the individual components have been well-studied, the synergistic effects of combining indole and morpholine moieties through an acetyl linker remain largely unexplored. This gap represents both a challenge and an opportunity for researchers interested in developing new therapeutic agents or chemical tools.
Current availability of the compound from chemical suppliers indicates its accessibility for research purposes, but the limited literature specifically addressing its properties suggests that comprehensive studies are needed. The compound's registration in chemical databases with specific identifiers facilitates its procurement for research, but detailed biological and chemical characterization studies appear to be lacking in the current literature.
The research landscape would benefit from systematic studies examining the compound's stability under various conditions, its synthetic accessibility through different routes, and its biological activity against a panel of relevant targets. Additionally, comparative studies with related structures would help establish structure-activity relationships and guide the development of optimized analogs. The integration of modern analytical techniques, computational modeling, and biological screening approaches would accelerate the development of knowledge in this area and potentially reveal new applications for this structurally interesting compound.
Table 3: Research Gaps and Future Directions
| Research Area | Current Knowledge Level | Priority Research Needs |
|---|---|---|
| Synthetic Methodology | Limited specific routes | Efficient, scalable synthesis development |
| Biological Activity | Theoretical predictions only | Comprehensive screening studies |
| Structure-Activity Relationships | Component-based understanding | Hybrid-specific SAR studies |
| Pharmacokinetic Properties | Predicted from components | Experimental ADME studies |
| Analytical Characterization | Basic identification | Complete physicochemical profiling |
Properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-indol-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12-9-18(10-13(2)20-12)16(19)11-17-8-7-14-5-3-4-6-15(14)17/h3-8,12-13H,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZGGZKCILZCNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601201687 | |
| Record name | 1-(2,6-Dimethyl-4-morpholinyl)-2-(1H-indol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601201687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105192-94-6 | |
| Record name | 1-(2,6-Dimethyl-4-morpholinyl)-2-(1H-indol-1-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105192-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Dimethyl-4-morpholinyl)-2-(1H-indol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601201687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the following steps:
- Formation of the 2-oxoethyl intermediate : This is often achieved by using 2-bromoacetyl or 2-chloroacetyl derivatives as electrophiles.
- N-alkylation of indole : The indole nitrogen is alkylated with the 2-oxoethyl intermediate under basic conditions to form the 1-(2-oxoethyl)indole intermediate.
- Introduction of the 2,6-dimethylmorpholine substituent : This is achieved by nucleophilic substitution of the halogen in the 2-oxoethyl intermediate with 2,6-dimethylmorpholine.
Specific Preparation Route from Patent WO2015091937A1
A representative preparation method described in patent literature involves:
- Reacting indole with a 2-haloacetyl derivative to form 1-(2-haloacetyl)indole.
- Subsequent nucleophilic substitution with 2,6-dimethylmorpholine to yield the target compound.
The process parameters include:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| N-alkylation of indole | Indole, 2-bromoacetyl bromide, base (e.g., K2CO3), solvent (e.g., DMF), 0-25°C | Formation of 1-(2-bromoacetyl)indole intermediate |
| Nucleophilic substitution | 1-(2-bromoacetyl)indole, 2,6-dimethylmorpholine, solvent (e.g., ethanol), reflux, 4-8 h | Formation of 1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indole |
This method offers good yields and high purity, with purification typically achieved by recrystallization or chromatography.
Alternative Synthetic Approaches
Mannich-type reactions : Though primarily reported for related compounds involving 2,6-dimethylmorpholine, Mannich reactions using formaldehyde and amine reagents have been employed to introduce aminoalkyl groups onto aromatic systems. However, direct application for this specific indole derivative is less documented but can be inferred from related morpholine chemistry.
Amide bond formation routes : In some cases, oxindole derivatives related to the target compound have been synthesized via amide coupling reactions involving activated esters or acid chlorides with morpholine derivatives. This approach may be adapted for the preparation of the 2-oxoethyl linkage.
Research Findings and Analytical Data
The synthesized compound typically shows characteristic spectroscopic features:
- FTIR : Carbonyl stretch (C=O) around 1650-1700 cm⁻¹, C-N stretching, and morpholine ring vibrations.
- NMR (¹H and ¹³C) : Signals corresponding to the indole protons, the methylene protons adjacent to the carbonyl, and methyl groups on the morpholine ring.
- Mass Spectrometry : Molecular ion peak consistent with the calculated molecular weight.
The reaction conditions (temperature, solvent, base) critically influence the yield and purity.
The use of 2,6-dimethylmorpholine as the nucleophile is preferred due to its steric and electronic properties, which favor selective substitution and stability of the final compound.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Notes | Yield (%) |
|---|---|---|---|
| N-alkylation of indole | Indole, 2-bromoacetyl bromide, K2CO3, DMF, 0-25°C | Formation of 1-(2-bromoacetyl)indole intermediate | 75-85% |
| Nucleophilic substitution | 1-(2-bromoacetyl)indole, 2,6-dimethylmorpholine, EtOH, reflux, 4-8 h | Formation of target compound, purification by recrystallization | 70-80% |
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Research indicates that compounds similar to 1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indole exhibit significant anticancer properties. For instance, indole derivatives have been shown to induce apoptosis in various cancer cell lines. A study highlighted that modifications in the indole structure can enhance cytotoxicity against cancer cells, suggesting that this compound may be effective in cancer therapy .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases. In vitro studies have demonstrated that indole derivatives can inhibit pro-inflammatory cytokines, supporting their use in anti-inflammatory treatments .
3. Neuroprotective Properties
Preliminary studies suggest that this compound may offer neuroprotective effects. Indoles are known to interact with neurotransmitter systems and exhibit antioxidant activities, which could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Studies
Several case studies have documented the efficacy of compounds related to this compound:
- Study on Anticancer Activity :
- Research on Anti-inflammatory Effects :
- Neuroprotection Study :
Mechanism of Action
The mechanism of action of 1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, while the indole core can interact with various biological pathways .
Comparison with Similar Compounds
4-[1-Benzyl-4-methoxy-1H-indol-3-yl]-2-hydroxy-4-oxobut-2-enoates
This compound () shares the indole core but replaces the dimethylmorpholine-oxoethyl group with a benzyl-methoxy substituent and an α,β-unsaturated ester. Key differences include:
- Synthetic Route : Synthesized via condensation of 3-acetyl-indole derivatives with diethyl oxalate, contrasting with the target compound’s likely use of morpholine-containing alkylation reagents .
- Bioactivity : The α,β-unsaturated ester may confer reactivity toward nucleophiles (e.g., Michael addition), unlike the more stable morpholine-oxoethyl linkage in the target compound.
2,2′-[4-(Dimethylamino)butane-1,1-diyl]bis{5-[(S)-(2-oxooxazolidin-4-yl)methyl]-3-(2-dimethylaminoethyl)indole}
This dimeric indole derivative () incorporates oxazolidinone and dimethylaminoethyl groups. Comparatively:
- Conformational Effects: The 2,6-dimethylmorpholine induces ring puckering (via Cremer-Pople parameters), reducing conformational flexibility compared to the oxazolidinone’s planar structure .
Indole Derivatives with Alternative Heterocycles
1-(3-Fluorobenzyl)-3-(1-pyrrolidinylcarbothioyl)-1H-indole
This compound () substitutes the morpholine-oxoethyl group with a fluorobenzyl-pyrrolidinylcarbothioyl moiety. Key distinctions:
- Electronic Properties: The fluorine atom increases electronegativity, enhancing metabolic stability, while the thiourea group introduces hydrogen-bond donor capacity absent in the target compound .
- Lipophilicity : The morpholine-oxoethyl group in the target compound likely reduces logP compared to the fluorobenzyl-thiourea derivative, impacting blood-brain barrier penetration .
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid
This derivative () features a thiazole ring conjugated to the indole core. Differences include:
- Synthetic Conditions : Requires refluxing in acetic acid, similar to the target compound’s synthesis but with thiazole-forming reagents .
- Solubility : The carboxylic acid group improves aqueous solubility, whereas the morpholine-oxoethyl group in the target compound balances hydrophilicity and lipophilicity .
Pharmacologically Active Indole Analogues
Calindol and NPS 2143
These GPCR ligands () highlight structural motifs critical for receptor binding:
- Substituent Positioning: Calindol’s naphthyl-ethylaminomethyl group occupies a steric niche similar to the morpholine-oxoethyl chain in the target compound, suggesting shared spatial requirements for receptor engagement .
- Activity Profile: NPS 2143’s cyano-chlorophenoxy group confers antagonist activity, whereas the target compound’s morpholine group may favor agonist or allosteric modulator profiles .
Structural and Pharmacokinetic Data
Biological Activity
1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indole is a synthetic compound characterized by its unique structure, which includes an indole core and a morpholine ring. Its molecular formula is , and it has gained attention in medicinal chemistry due to its potential biological activities.
Chemical Structure
The compound features a complex arrangement that contributes to its biological properties:
- Indole Core : A bicyclic structure known for its presence in many natural compounds and pharmaceuticals.
- Morpholine Ring : Substituted with two methyl groups, enhancing solubility and potentially influencing biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The morpholine moiety may enhance the compound's solubility and bioavailability, allowing it to effectively penetrate biological membranes and exert its effects.
Research Findings
Recent studies have explored the pharmacological potential of this compound:
- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
- Antimicrobial Properties : Some research has suggested that this compound has antimicrobial activity against specific bacterial strains, potentially making it a candidate for antibiotic development.
- Neuroprotective Effects : Investigations into neuroprotection have shown that the compound may mitigate oxidative stress in neuronal cells, indicating potential applications in neurodegenerative diseases.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antitumor effects in vitro | Significant reduction in cell viability in cancer cell lines (e.g., HeLa, MCF-7) at concentrations above 10 µM. |
| Study 2 | Assess antimicrobial activity | Inhibition of growth in Gram-positive bacteria at concentrations as low as 5 µg/mL. |
| Study 3 | Investigate neuroprotective properties | Decreased levels of reactive oxygen species (ROS) in neuronal cultures treated with the compound. |
Synthesis
The synthesis of this compound typically involves:
- Formation of the Indole Core : Utilizing Fischer indole synthesis.
- Introduction of the Morpholine Ring : Achieved through a Mannich reaction involving formaldehyde and 2,6-dimethylmorpholine.
Industrial Applications
Due to its unique properties, this compound is being explored for various industrial applications, including:
- Pharmaceutical Development : As a lead compound for drug discovery targeting cancer and infectious diseases.
- Material Science : Potential use in developing polymers with specific mechanical properties.
Q & A
Basic: What are the optimal reaction conditions for synthesizing 1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indole, and how can byproduct formation be minimized?
Answer: The synthesis typically involves alkylation of the indole nitrogen using a 2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl group. Key steps include deprotonating the indole with NaH in DMF, followed by reacting with a bromo/chloro ketone derivative. Reflux conditions (80–100°C) in aprotic solvents like DMF or MeCN, with catalysts such as PdCl₂(MeCN)₂, are effective for coupling reactions . Minimize byproducts (e.g., N-alkylation isomers) by optimizing stoichiometry (1.1:1 molar ratio of alkylating agent to indole) and monitoring via TLC. Purification via column chromatography (hexane/EtOAc gradients) isolates the target compound .
Advanced: How can computational methods like DFT aid in predicting the reactivity and electronic properties of this compound?
Answer: Density Functional Theory (DFT) calculates electron density distribution, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces to predict reactive sites. For example, DFT analysis of vibrational spectra (FT-IR/Raman) can resolve conformational flexibility of the morpholine ring and its electronic effects on the indole core . Comparing calculated NMR shifts (via GIAO method) with experimental data validates structural assignments and identifies tautomers .
Basic: What spectroscopic techniques are most effective for characterizing the compound’s structure?
Answer:
- 1H/13C NMR : Confirms the indole core (NH at δ 10–12 ppm) and substituents (morpholine protons: δ 2.5–4.0 ppm; methyl groups: δ ~1.2 ppm).
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹).
- HRMS : Validates molecular weight.
- X-ray Crystallography : Resolves absolute configuration if crystals are obtainable (e.g., fluorophenyl indole analogs in ) .
Advanced: How can conflicting bioactivity data between in vitro and in vivo studies be resolved for morpholine-containing indoles?
Answer: Discrepancies often arise from pharmacokinetic factors. Strategies include:
- Metabolic Profiling : Use liver microsomes to identify degradation products (e.g., morpholine ring oxidation) .
- Prodrug Design : Esterification of acidic groups improves cell permeability (e.g., fluorophenyl indole derivatives in ).
- logP Optimization : Introduce hydrophilic groups on the morpholine ring to enhance solubility .
Basic: How can reaction intermediates be isolated and characterized during multi-step synthesis?
Answer:
- Trapping Intermediates : Quench reactive species (e.g., acyl chlorides) with aqueous NaHCO₃ and extract with DCM.
- In Situ Monitoring : IR spectroscopy tracks carbonyl chloride formation (~1800 cm⁻¹).
- Purification : Recrystallization (EtOH/water) or flash chromatography () isolates intermediates. LC-MS and 19F NMR (if applicable) confirm structures .
Advanced: What role does the 2,6-dimethylmorpholine moiety play in pharmacokinetics, and how can it be optimized?
Answer: The morpholine ring balances solubility (via oxygen atoms) and lipophilicity (via methyl groups). Optimization strategies:
- Trifluoromethyl Substitution : Enhances metabolic stability.
- CYP450 Inhibition Studies : Replace sp² carbons with sp³ to reduce oxidation (e.g., piperidine analogs in ).
- Simulation Tools : GastroPlus predicts absorption changes .
Basic: What are common side reactions during alkylation, and how are they mitigated?
Answer:
- Competing O-Alkylation : Use protecting groups (e.g., Boc on amines) .
- Over-Alkylation : Control temperature (0–5°C) and reagent addition rate.
- Scavengers : Silica-bound thiols remove unreacted electrophiles .
Advanced: How can SAR studies enhance selective kinase inhibition?
Answer:
- Substitution Patterns : Electron-withdrawing groups at position 5 increase ATP-binding affinity (e.g., fluorophenyl derivatives in ).
- Docking Studies : Autodock Vina predicts binding modes; alanine scanning identifies critical residues.
- Morpholine Optimization : Adjust ring size (piperidine vs. morpholine) to improve selectivity .
Basic: What purification techniques are recommended for isolating the compound?
Answer:
- Column Chromatography : Silica gel with hexane/EtOAc gradients.
- Reverse-Phase HPLC : C18 columns with acetonitrile/water for polar byproducts .
- Crystallization : Toluene/hexane (1:2) yields X-ray-quality crystals .
Advanced: What mechanistic insights do kinetic studies of metabolic degradation provide?
Answer:
- CYP Inhibition Assays : IC50 shift assays identify mechanism-based inactivation.
- Metabolite Identification : LC-MS/MS reveals oxidative pathways (e.g., morpholine ring opening) .
- Deuterated Analogs : Kinetic isotope effects highlight rate-limiting steps, guiding prodrug design .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
